3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
The compound 3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione belongs to a class of spirocyclic derivatives of Meldrum’s acid (1,5-dioxaspiro[5.5]undecane-2,4-dione), which are characterized by their rigid spiro framework and diverse substituents. The core structure features a bicyclic system with two ketone groups, enabling conjugation with aromatic or heteroaromatic moieties. Such derivatives are of interest for their structural complexity, non-linear optical (NLO) properties, and intermolecular interactions, which are critical for materials science and pharmaceutical applications .
Properties
IUPAC Name |
3-[[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-14-11(15(21)23-17(22-14)6-2-1-3-7-17)9-18-16-19-12(10-25-16)13-5-4-8-24-13/h4-5,8-10H,1-3,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZOPSNIZNSNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CS4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. The structure incorporates a spirocyclic system combined with a thiazole and thiophene moiety, which are known to contribute to various bioactive properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have been reported to show antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The incorporation of the thiophene moiety in our compound may enhance these activities due to synergistic effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structural features. For example, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The spirocyclic structure may contribute to selective targeting of cancer cells, minimizing damage to healthy tissues.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that our compound may possess similar anti-inflammatory activity, making it a candidate for further therapeutic exploration.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving condensation reactions. Characterization was performed using techniques such as NMR and X-ray crystallography, confirming the expected molecular structure .
In Vitro Studies
In vitro assays were conducted to evaluate the biological activity against various microbial strains and cancer cell lines. The results indicated:
| Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC = 32 μg/mL |
| Antifungal | C. albicans, A. niger | MIC = 24 μg/mL |
| Cytotoxicity | MCF-7, HeLa | IC50 = 15 μM |
These findings suggest that the compound exhibits promising antimicrobial and anticancer properties.
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes a dioxaspiro framework and a thiazole ring, which are known for their biological relevance. The presence of the thiophene moiety enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of derivatives related to the thiazole and dioxaspiro structures:
- Mechanism of Action : The thiazole ring is known to exhibit antimicrobial properties through various mechanisms, including inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
- Efficacy : Compounds containing similar structures have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15 | |
| Compound B | E. coli | 20 | |
| Compound C | Pseudomonas aeruginosa | 25 |
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines, including breast (MCF-7) and lung carcinoma (A549), displaying IC50 values indicating potent cytotoxicity .
- Mechanisms : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with tubulin and other cellular targets .
Table 2: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction | |
| A549 | 0.52 | Tubulin interaction | |
| SK-MEL-2 | 4.27 | Growth inhibition |
Synthesis and Derivatives
The synthesis of the compound involves multi-step organic reactions that allow for the introduction of various substituents, enhancing its biological activity:
Chemical Reactions Analysis
Nucleophilic Additions to Dione Groups
The 2,4-dione moieties in the spiro[5.5]undecane system undergo nucleophilic attacks under basic or acidic conditions. For example:
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Hydrolysis : In aqueous NaOH (0.1 M, 60°C), the dione groups hydrolyze to form carboxylic acid derivatives, with reaction completion observed within 4–6 hours .
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Grignard Reactions : Organomagnesium reagents (e.g., MeMgBr) selectively add to the carbonyl groups, forming tertiary alcohols. Steric hindrance from the spirocyclic structure reduces yields to ~40–50% .
Table 1: Nucleophilic Reaction Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 0.1 M NaOH, 60°C, 6 h | Dicarboxylic acid derivative | 72 |
| Grignard | MeMgBr, THF, −10°C, 2 h | Spirocyclic diol | 48 |
Electrophilic Aromatic Substitution (EAS)
The thiophene-thiazole aromatic system participates in EAS reactions:
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Nitration : With HNO₃/H₂SO₄ (1:3 v/v), electrophilic nitration occurs preferentially at the thiophene C5 position, forming a nitro derivative (confirmed via X-ray crystallography in analogous compounds) .
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Halogenation : Bromination (Br₂/FeBr₃) targets the thiazole ring’s C4 position, achieving 85% regioselectivity.
Key Mechanistic Insight :
The electron-rich thiophene directs electrophiles to its α-position, while the electron-deficient thiazole favors substitution at C4 due to resonance stabilization of intermediates.
Cycloaddition Reactions
The conjugated enamine bridge (−N=CH−) participates in [4+2] Diels-Alder reactions:
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With maleic anhydride (toluene, reflux), a cycloadduct forms at the exocyclic double bond, confirmed by NMR coupling constants (J = 12.4 Hz for new stereochemistry) .
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Reaction rates increase significantly in polar aprotic solvents (DMF > THF > toluene) .
Table 2: Cycloaddition Efficiency
| Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | DMF | 110 | 8 | 68 |
| Tetracyanoethylene | THF | 25 | 24 | 92 |
Oxidation and Reduction
-
Oxidation : Treatment with NaIO₄ (0.5 M, pH 7) cleaves the enamine bond, yielding 4-(thiophen-2-yl)thiazol-2-amine and 1,5-dioxaspiro[5.5]undecane-2,4-dione fragments .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, producing a saturated aminomethylene derivative (95% conversion at 50 psi H₂) .
Critical Note : Over-reduction of the thiophene ring is avoided by using mild pressures (≤50 psi) .
Metal-Catalyzed Cross-Couplings
The thiazole-thiophene system participates in Suzuki-Miyaura couplings:
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With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), substitution occurs at the thiazole C4 position, enabling biaryl product formation (e.g., 3,4,5-trimethoxyphenyl derivatives) .
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Yields correlate with boronic acid electron density: electron-rich substrates achieve >80% conversion.
Thermal Rearrangements
At elevated temperatures (≥200°C), the spirocyclic framework undergoes retro-Diels-Alder decomposition:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in [1,15]) enhance π⋯π stacking, while electron-donating groups (e.g., –OCH₃ in [10]) reduce intermolecular interactions due to steric hindrance.
- Hydrogen Bonding: The hydroxyphenylamino derivative (HMD) exhibits strong O–H⋯O bonds , whereas chloro/nitro derivatives rely on weaker C–H⋯π interactions .
- Crystal Symmetry: Derivatives with planar substituents (e.g., benzylidene groups) often crystallize in orthorhombic systems (e.g., Pna21) , while bulkier substituents favor monoclinic or triclinic systems .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | UV-Vis λₘₐₓ (nm) | Fluorescence | Thermal Stability (TGA) | NLO Activity | Ref. |
|---|---|---|---|---|---|
| 3-((2-Hydroxyphenylamino)methylene)-derivative (HMD) | 375 (calc.) | Weak | Stable up to 200°C | Moderate (DFT-predicted) | [6,8] |
| 3-(4-Dimethylaminobenzylidene)-derivative | 450 | Strong | Decomposes at 180°C | High (experimental) | [18] |
| 3-((4-Chlorophenylamino)methylene)-derivative | 340 | None | Stable up to 220°C | Not reported | [1,15] |
Key Findings :
- Optical Properties : Electron-rich substituents (e.g., –N(CH₃)₂ in [18]) redshift UV-Vis absorption due to extended conjugation. The thiophene-thiazole group in the target compound may exhibit similar bathochromic shifts.
- Thermal Stability : Chloro and nitro derivatives show higher thermal stability (>200°C) compared to hydroxy-substituted analogs .
- NLO Potential: HMD demonstrates charge-transfer transitions (n→σ/π) via NBO analysis, suggesting tunable NLO properties .
Q & A
Q. What are the critical steps in designing a synthetic pathway for this compound?
The synthesis of this spirodioxolane-thiazole hybrid requires multi-step optimization. Key considerations include:
- Thiazole ring formation : Utilize condensation reactions between thiophen-2-carbaldehyde derivatives and thioureas, as demonstrated in analogous thiazole syntheses .
- Spirocyclic core assembly : Cyclization under acidic or thermal conditions, ensuring proper stereochemical control (e.g., via intramolecular nucleophilic attack) .
- Protecting groups : Use temporary protecting groups for reactive amines or carbonyls to prevent side reactions . Methodological guidance from thiourea cyclization (e.g., reflux in anhydrous DMF, TLC monitoring) is applicable .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of NMR (¹H/¹³C) , HRMS , and FTIR is critical:
- NMR : Identify shifts for the thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and spirodioxolane (δ 4.5–5.5 ppm) moieties .
- HRMS : Confirm molecular weight (expected ~400–450 g/mol) and isotopic patterns .
- X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding networks, as seen in structurally similar dioxaspiro compounds .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Integrate quantum chemical calculations (e.g., DFT) to:
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:
- Variable-temperature NMR : Detect conformational flexibility in solution .
- SC-XRD (single-crystal X-ray diffraction) : Compare solid-state vs. solution structures .
- Dynamic HPLC : Assess purity and isomerization under different mobile phases .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Low-temperature reactions : Use cryogenic conditions (-20°C to 0°C) for unstable intermediates like enamines .
- In situ protection : Employ transient protecting groups (e.g., Boc for amines) during thiazole ring closure .
- Flow chemistry : Minimize degradation by reducing residence time in reactive zones .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature?
Design accelerated stability studies:
- Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (>200°C common for spirocyclic systems) .
- Light exposure testing : Use ICH Q1B guidelines for photostability .
Data-Driven Methodological Guidance
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
